7-Chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Overview
Description
“7-Chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione” is a chemical compound with the linear formula C10H9ClN2O2 . It has a molecular weight of 224.65 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
A new method for the synthesis of a similar compound, 7-chloro-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2 (3H)-one (diazepam), from 2-amino-5-chloro benzophenone was described under mild conditions . Most of the synthetic steps were carried out under solvent-free conditions, and the products were obtained in high yield and purity .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully documented. Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .Scientific Research Applications
Quantum Chemical Studies
A study conducted by Sylaja et al. (2016) explored the molecular geometry and vibrational frequencies of 7-Chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione using quantum chemical calculations. The research provided insights into the molecule's absorption wavelength, polarizability, hyperpolarizability, and dipole moment. Additionally, the study calculated 1H and 13C NMR chemical shifts and analyzed the HOMO-LUMO energies and natural bond analysis for charge transfer within the molecule (Sylaja, Gunasekaran, & Srinivasan, 2016).
Enantioselective Deprotonative Ring Contraction
Antolak et al. (2014) reported the enantioselective deprotonative ring contraction of N1-Methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones. The process led to the creation of quinolone-2,4-diones with high enantioselectivity, offering an efficient entry into a potentially useful drug scaffold (Antolak, Yao, Richoux, Slebodnick, & Carlier, 2014).
New Derivatives and Ring Systems
Schmidt et al. (2008) developed new 6:7:5:5, 6:7:5:6, and 6:5:7:7 ring systems based on the reaction of S-11-Thioxo-tetrahydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine with amino acid esters. This led to the creation of novel compounds like the 6:7:5:5 ring system, which showed significant CH-acidity and potential in various chemical reactions (Schmidt, Lindner, Shilabin, & Nieger, 2008).
Formation of Benzimidazolone Rings
Dardouri et al. (2011) observed that in the reaction of 7-chloro-1,5-benzodiazepine-2,4-dione with certain reactants, the diazepine ring undergoes contraction to form a benzimidazolone ring. The reaction yielded two isomers with chloro substituents in different positions, forming a disordered co-crystal. This indicates potential applications in crystallography and molecular synthesis (Dardouri, Rodi, Saffon, Essassi, & Ng, 2011).
Synthesis of Fluorine-Containing Dihydrobenzo[b][1,4]Diazepinols
Kamitori et al. (2008) conducted a study on the synthesis of fluorine-containing dihydrobenzo[b][1,4]diazepinols. Their research highlighted the successful creation of these compounds under mild conditions, leading to the formation of novel fluorine-containing N-sulfinylanilines. This showcases the compound's versatility in chemical synthesis (Kamitori, Ota, Tomoda, Terai, Shibata, Médebielle, & Okada, 2008).
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
It belongs to the benzodiazepine class of compounds, which are known to exert their effects by modulating the activity of certain neurotransmitter receptors in the brain, particularly the gamma-aminobutyric acid (gaba) receptors
Biochemical Pathways
Benzodiazepines generally enhance the effect of the neurotransmitter GABA, leading to sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties
Properties
IUPAC Name |
7-chloro-1-methyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-13-8-3-2-6(11)4-7(8)10(15)12-5-9(13)14/h2-4H,5H2,1H3,(H,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQUEWRCTHTSSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CNC(=O)C2=C1C=CC(=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208449 | |
Record name | 1H-1,4-Benzodiazepine-2,5-dione, 7-chloro-3,4-dihydro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5973-28-4 | |
Record name | 1H-1,4-Benzodiazepine-2,5-dione, 7-chloro-3,4-dihydro-1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005973284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,4-Benzodiazepine-2,5-dione, 7-chloro-3,4-dihydro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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